

# Meta-analysis of clinical trials involving AGN series compounds.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | AGN 194078 |           |
| Cat. No.:            | B15541838  | Get Quote |

A comparative meta-analysis of two leading AGN series compounds, AGN-190584 and AGN-241751, reveals distinct therapeutic applications and mechanisms of action. AGN-190584, a topical ophthalmic solution of 1.25% pilocarpine hydrochloride, has been approved for the treatment of presbyopia, while AGN-241751 is an investigational oral antidepressant for Major Depressive Disorder (MDD). This guide provides a comprehensive comparison of their clinical trial data, experimental protocols, and mechanisms of action.

## AGN-190584 for Presbyopia

AGN-190584 (Vuity) is a miotic eye drop that improves near vision by constricting the pupil.[1] [2][3] A systematic review and meta-analysis of three randomized controlled trials (GEMINI 1, GEMINI 2, and VIRGO) involving 980 participants demonstrated its efficacy and safety in treating presbyopia.[2]

## Efficacy and Safety of AGN-190584

The primary outcome in the clinical trials was the proportion of participants gaining three or more lines in mesopic (low light) distance-corrected near visual acuity (DCNVA).[4][5]



| Outcome                                                               | AGN-190584<br>(Pilocarpine 1.25%) | Vehicle (Placebo) | Study          |
|-----------------------------------------------------------------------|-----------------------------------|-------------------|----------------|
| ≥3-line gain in<br>mesopic DCNVA (Day<br>30, Hour 3)                  | 30.7%                             | 8.1%              | GEMINI 1[4][5] |
| ≥3-line gain in<br>mesopic DCNVA (Day<br>30, Hour 6)                  | 18.4%                             | 8.8%              | GEMINI 1[4][5] |
| ≥3-line gain in<br>binocular DCNVA<br>(Day 14, 3 hours post-<br>dose) | 35.1%                             | 7.8%              | VIRGO[2]       |

#### Adverse Events:

The most common adverse events reported were headache and conjunctival hyperemia.[1][2]

| Adverse Event          | Frequency in AGN-190584 Group |
|------------------------|-------------------------------|
| Headache               | 13.49%[2]                     |
| Conjunctival Hyperemia | 1.6%[1]                       |
| Instillation Site Pain | 5.8%[1]                       |
| Blurred Vision         | 3.6%[1]                       |

## **Experimental Protocol: GEMINI 1 Phase 3 Trial**

- Study Design: A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.[4][5]
- Participants: 323 individuals aged 40 to 55 years with presbyopia.[4][5]
- Intervention: One drop of AGN-190584 or vehicle was self-administered in each eye once daily for 30 days.[3][4]



 Primary Efficacy Endpoint: The proportion of participants with a gain of 3 or more lines in mesopic, high-contrast, binocular DCNVA at Day 30, Hour 3.[4][5]

### **Mechanism of Action: AGN-190584**

AGN-190584 is a cholinergic muscarinic receptor agonist.[3] It constricts the pupil, which increases the depth of focus and improves near vision.



Click to download full resolution via product page

Mechanism of action for AGN-190584.

## **AGN-241751** for Major Depressive Disorder

AGN-241751 is an investigational, orally bioavailable, small molecule N-methyl-D-aspartate receptor (NMDAR) modulator being developed for the treatment of Major Depressive Disorder (MDD).[6][7][8] It has received FDA Fast Track designation due to its potential to address a significant unmet medical need.[6][7][8]

## **Efficacy and Safety of AGN-241751**

A Phase 2 clinical trial evaluated the efficacy of AGN-241751 compared to placebo in participants with MDD.[9] The primary efficacy measure was the change in the Montgomery-Asberg Depression Rating Scale (MADRS) total score.[10]

| Outcome                                | AGN-241751                            | Placebo | Study            |
|----------------------------------------|---------------------------------------|---------|------------------|
| Change in MADRS<br>Total Score (Day 1) | Statistically significant improvement | -       | Phase 2 Trial[9] |

Detailed quantitative data from the Phase 2 trial are not yet publicly available.

## **Experimental Protocol: Phase 2 Trial of AGN-241751**

Study Design: A randomized, double-blind, placebo-controlled study.[9]



- Participants: Individuals diagnosed with Major Depressive Disorder according to DSM-5 criteria.[10]
- Intervention: Oral administration of AGN-241751 or placebo.[9]
- Primary Efficacy Endpoint: Evaluation of the efficacy at 1 day post-initial oral dose of AGN-241751 compared with placebo.[9]

### **Mechanism of Action: AGN-241751**

AGN-241751 modulates the N-methyl-D-aspartate (NMDA) receptor, which is involved in glutamatergic neurotransmission.[6][7][8] Dysregulation of this pathway is implicated in the pathophysiology of depression.



Click to download full resolution via product page

Proposed mechanism of action for AGN-241751.

# **Comparison with Alternatives**Presbyopia Treatment Alternatives

Alternatives to AGN-190584 for presbyopia include other miotic eye drops and surgical options. Brimochol and LNZ100 are other investigational eye drops that have shown promise in clinical trials.[1]

| Treatment | Mechanism                                         | Reported Efficacy                                                  | Common Side<br>Effects                         |
|-----------|---------------------------------------------------|--------------------------------------------------------------------|------------------------------------------------|
| Brimochol | Combination of carbachol and brimonidine tartrate | -                                                                  | Eye irritation, headache[1]                    |
| LNZ100    | Aceclidine                                        | 95% achieved ≥2-line<br>improvement in near<br>vision after 1 hour | Eye irritation, visual impairment, headache[1] |



## **Major Depressive Disorder Treatment Alternatives**

AGN-241751 is being developed as a rapid-acting antidepressant. It is intended to be an oral complement to rapastinel, another NMDA receptor modulator that has also received FDA Fast Track designation.[6][7][8] Traditional antidepressants, such as SSRIs and SNRIs, are the current standard of care but often have a delayed onset of action.[7]

# **Experimental Workflow: Randomized Controlled Trial**

The clinical trials for both AGN-190584 and AGN-241751 followed a standard randomized controlled trial (RCT) workflow.





Click to download full resolution via product page

General workflow of a randomized clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. An updated systematic review of pharmacological treatments for presbyopia PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review and Meta-Analysis on the Efficacy and Safety of Topical Pilocarpine
  1.25% in Presbyopia Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allergan's ophthalmic solution shows near vision gains in presbyopia trials [clinicaltrialsarena.com]
- 4. Novel pilocarpine formulation drop appears effective for presbyopia American Academy of Ophthalmology [aao.org]
- 5. Safety and Efficacy of AGN-190584 in Individuals With Presbyopia: The GEMINI 1 Phase
  3 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.abbvie.com [news.abbvie.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Allergan Receives FDA Fast Track Designation for AGN-241751 for the Treatment of Major Depressive Disorder (MDD) [prnewswire.com]
- 9. Study Details Page [abbvieclinicaltrials.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Meta-analysis of clinical trials involving AGN series compounds.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541838#meta-analysis-of-clinical-trials-involving-agn-series-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com